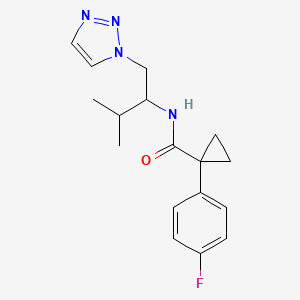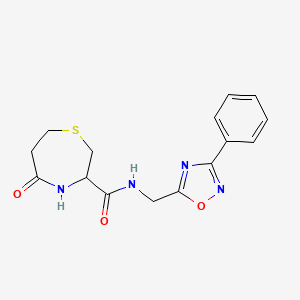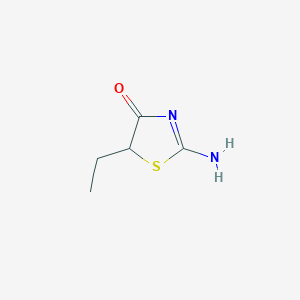![molecular formula C24H24ClN5O3 B2558782 2-(2-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105212-72-3](/img/structure/B2558782.png)
2-(2-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinazoline . It has been investigated for its cytotoxic activities against HepG2 and MCF-7 . The compound was also examined for its VEGFR-2 inhibitory activity .
Synthesis Analysis
The synthesis of similar compounds involves heating a mixture of the potassium salt of bis([1, 2, 4]triazolo)[4,3-a:3′,4′-c]quinoxaline-3-thiol and 4-(2-chloroacetamido)-N-(substituted)benzamide in DMF . After cooling to room temperature, the reaction mixture is poured on crushed ice .Chemical Reactions Analysis
The compound has been tested for its VEGFR-2 inhibitory activity . The most promising derivative showed significant antiproliferative activities against two cell lines with IC 50 values ranging from 6.4 to 19.4 µM .Scientific Research Applications
Synthesis and Chemical Reactivity
Research in heterocyclic chemistry has explored the synthesis of various triazoloquinazoline derivatives due to their significant potential in medicinal chemistry and material science. For instance, the study by Chernyshev et al. (2008) detailed the synthesis and reactions of 2′-substituted tetrahydro-spiro[cyclohexane-1,9′-[1,2,4]triazolo[5,1-b]quinazolines], highlighting the synthetic versatility of triazoloquinazoline scaffolds through condensation and hydrogenation reactions (Chernyshev et al., 2008). Similarly, Lipson et al. (2006) discussed cascade cyclization reactions involving triamino-triazoles and aromatic aldehydes to produce partially hydrogenated triazoloquinazolines, underscoring the compound's synthetic accessibility and the potential for structural diversity (Lipson et al., 2006).
Biological Activity
Triazoloquinazoline derivatives have been evaluated for various biological activities, including antimicrobial, antifungal, and antitumor effects, demonstrating their significance in drug discovery. For example, Pokhodylo et al. (2021) synthesized 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline derivatives, and assessed their antimicrobial activity, identifying compounds with moderate to good activities against primary pathogens (Pokhodylo et al., 2021). This highlights the potential of triazoloquinazoline derivatives as templates for developing new antimicrobial agents.
Mechanism of Action
Target of action
The compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds are known to intercalate with DNA and have been evaluated for their anticancer activities .
Mode of action
As DNA intercalators, these compounds can insert themselves between the base pairs of the DNA helix, disrupting the DNA structure and interfering with processes such as replication and transcription .
Biochemical pathways
The disruption of DNA structure can lead to cell cycle arrest and apoptosis, which are key pathways in the action of many anticancer drugs .
Pharmacokinetics
In silico admet profiles are often used to predict these properties for [1,2,4]triazolo[4,3-a]quinoxaline derivatives .
Result of action
The ultimate result of the action of these compounds is typically the inhibition of cell proliferation, leading to the death of cancer cells .
Action environment
The efficacy and stability of these compounds can be influenced by various environmental factors, including the pH of the environment, the presence of other substances, and the specific characteristics of the target cells .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-N-cyclohexyl-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3/c1-28-22(32)18-12-11-15(21(31)26-17-8-3-2-4-9-17)13-20(18)30-23(28)27-29(24(30)33)14-16-7-5-6-10-19(16)25/h5-7,10-13,17H,2-4,8-9,14H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXWWKSDQLKTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2558699.png)

![N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide](/img/structure/B2558701.png)
![N-(2-bromophenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2558702.png)


![4,5-diphenyl-1-propyl-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1H-imidazole](/img/structure/B2558707.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2558713.png)
![2-Chloro-1-[2-(4-phenyl-5-propan-2-yl-1,3-oxazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2558714.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide](/img/structure/B2558715.png)
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2558718.png)

![2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2558720.png)

